molecular formula C10H17N5Na2O12P2 B7887933 Adenosine-5'-diphosphate disodium salt dihydrate

Adenosine-5'-diphosphate disodium salt dihydrate

Cat. No. B7887933
M. Wt: 507.20 g/mol
InChI Key: AIZARHCNBKWDRW-KWIZKVQNSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adenosine-5'-diphosphate disodium salt dihydrate is a useful research compound. Its molecular formula is C10H17N5Na2O12P2 and its molecular weight is 507.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Biochemical and Clinical Chemistry Applications : ADP is used in enzymatic determination methods that estimate ADP and AMP in a single assay system. This method is preferable for its simplicity and speed compared to chromatographic methods (Jaworek, Gruber, & Bergmeyer, 1974).

  • Crystal Structure Analysis : The crystal and molecular structures of adenosine 5'-diphosphate have been determined using X-ray diffraction, providing insights into the molecule's conformation and interactions (Shakked, Viswamitra, & Singh, 1980).

  • Mass Spectrometry Enhancement : In mass spectrometry, the treatment of adenosine 5'-triphosphate disodium salt with diethylamine has been shown to significantly increase signal intensities, improving the analysis of polyphosphonated salts (Ballantine, Games, & Slater, 1997).

  • Drug Delivery Applications : Adenosine 5'-diphosphate disodium salt has been utilized in the rapid synthesis of amorphous calcium phosphate mesoporous microspheres for pH-responsive drug delivery. The ADP biomolecules play a crucial role in the formation of these microspheres (Qi et al., 2015).

  • Mineral Separation in Mining : Na2ATP, a derivative of adenosine 5′-triphosphate, has been used as an effective depressant for separating cassiterite from calcite in the mining industry. Its adsorption onto calcite significantly enhances the hydrophilicity of the calcite, aiding in the separation process (Wang, Liu, Zhu, & Li, 2021).

  • Analytical Chemistry : Techniques have been developed for the reflectance spectroscopy analysis of adenosine-5'-diphosphate and other nucleotides resolved on chromatoplates, allowing for precise concentration determination and identification (Lieu, Frodyma, Higashi, & Kunimoto, 1967).

  • Athletic Performance Enhancement : Oral administration of adenosine-5'-triphosphate disodium salt has been studied for its potential to increase post-exercise ATP levels, muscle excitability, and athletic performance, particularly in high-intensity sprinting bouts (Purpura et al., 2017).

properties

IUPAC Name

disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O10P2.2Na.2H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;;2*1H2/q;2*+1;;/p-2/t4-,6-,7-,10-;;;;/m1..../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZARHCNBKWDRW-KWIZKVQNSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.O.O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.O.O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5Na2O12P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16178-48-6
Record name Adenosine 5'-(trihydrogen diphosphate), sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Adenosine 5'-(trihydrogen diphosphate), disodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.634
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Adenosine-5'-diphosphate disodium salt dihydrate
Reactant of Route 2
Adenosine-5'-diphosphate disodium salt dihydrate
Reactant of Route 3
Adenosine-5'-diphosphate disodium salt dihydrate
Reactant of Route 4
Adenosine-5'-diphosphate disodium salt dihydrate
Reactant of Route 5
Reactant of Route 5
Adenosine-5'-diphosphate disodium salt dihydrate
Reactant of Route 6
Adenosine-5'-diphosphate disodium salt dihydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.